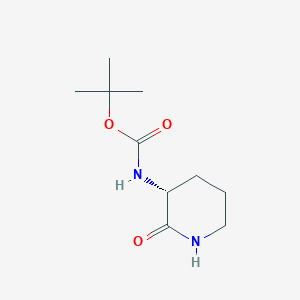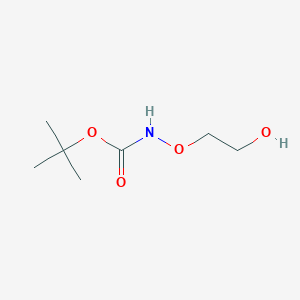![molecular formula C8H4F3IN2 B1390090 3-Iod-5-(Trifluormethyl)-1H-pyrrolo[2,3-b]pyridin CAS No. 1142192-57-1](/img/structure/B1390090.png)
3-Iod-5-(Trifluormethyl)-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
“3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C6H3F3IN. It is a white solid with a molecular weight of 273 . This compound is used as a pharmaceutical intermediate and as an advanced chemical intermediate .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including “3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, have been synthesized and applied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular structure of “3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is represented by the linear formula: C6H3F3IN .Chemical Reactions Analysis
“3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” undergoes microwave-assisted coupling with heterocyclic compounds (pyrazole, imidazole, pyrrole and indole) to afford the corresponding N -3-pyridinyl-substituted heterocyclic compounds .Physical and Chemical Properties Analysis
“3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a white solid . It has a molecular weight of 273 .Wissenschaftliche Forschungsanwendungen
Ich habe mehrere Suchen durchgeführt, um detaillierte Anwendungen von „3-Iod-5-(Trifluormethyl)-1H-pyrrolo[2,3-b]pyridin“ in verschiedenen Bereichen der wissenschaftlichen Forschung zu finden. Die spezifischen Anwendungen in einzelnen Bereichen sind jedoch in den Suchergebnissen nicht leicht verfügbar oder gut dokumentiert.
Diese Verbindung wird als pharmazeutisches Zwischenprodukt und als hochentwickeltes chemisches Zwischenprodukt erwähnt, aber detaillierte Informationen zu einzigartigen Anwendungen sind begrenzt. Es kann in der Proteomforschung eingesetzt werden, wie eine Quelle angibt .
Wirkmechanismus
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . The specific targets can vary depending on the exact structure of the TFMP and its intended use.
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications in the pharmaceutical and agrochemical industries, suggesting they may interact with a variety of biochemical pathways .
Result of Action
Tfmp derivatives are known for their superior pest control properties when compared to traditional phenyl-containing insecticides , suggesting that they may have potent biological activity.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to bind to specific active sites on enzymes, thereby modulating their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. The interaction between 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and these enzymes is primarily driven by the formation of hydrogen bonds and hydrophobic interactions .
Cellular Effects
The effects of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell division. Additionally, 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can induce apoptosis, or programmed cell death, in certain cell types by activating specific apoptotic pathways .
Molecular Mechanism
At the molecular level, 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can either block the substrate from accessing the active site or induce conformational changes in the enzyme that reduce its activity. Additionally, 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine vary with different dosages. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. These findings highlight the importance of optimizing the dosage of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The interaction of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with these enzymes can also affect the metabolism of other compounds, leading to potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it can also be actively transported by specific transporters. Once inside the cell, 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can accumulate in certain organelles, such as the mitochondria, where it can exert its effects .
Subcellular Localization
The subcellular localization of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through the use of targeting signals or post-translational modifications. For example, it can be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it can localize to the mitochondria, where it can influence cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)4-1-5-6(12)3-14-7(5)13-2-4/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRVALWCFIYTLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673939 | |
| Record name | 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-57-1 | |
| Record name | 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Methylpentyl)oxy]-2-(trifluoromethyl)aniline](/img/structure/B1390007.png)






![4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride](/img/structure/B1390022.png)
![[(2R,3S)-2-(2,4-Dimethoxy-phenyl)-1-ethyl-pyrrolidin-3-ylmethyl]-methyl-amine hydrochloride](/img/structure/B1390023.png)



![3-[(2,3-Dichlorophenoxy)methyl]piperidine](/img/structure/B1390029.png)
![3-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B1390030.png)
